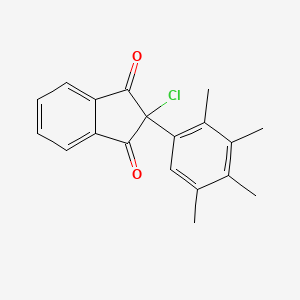
2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione
説明
2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione, also known as Cl-TMD or Cl-Ind, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione in biological systems is not fully understood. However, it has been proposed that 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione can act as a photosensitizer, generating singlet oxygen species upon excitation with light. Singlet oxygen species are known to cause oxidative damage to cellular components, leading to cell death. This mechanism has been exploited in the development of 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione as a fluorescent probe for imaging intracellular ROS.
Biochemical and physiological effects:
2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione has been shown to have low toxicity in vitro and in vivo. In vitro studies have shown that 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione can induce cell death in cancer cells upon exposure to light. In vivo studies have shown that 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione can be used as a fluorescent probe for imaging ROS in zebrafish embryos. However, further studies are needed to fully understand the biochemical and physiological effects of 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione in biological systems.
実験室実験の利点と制限
One advantage of 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione is its high purity and yield, which makes it suitable for use in various applications. Another advantage is its low toxicity, which makes it a safe compound to work with in the laboratory. However, one limitation of 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione is its limited solubility in common organic solvents, which can make it difficult to work with in certain applications.
将来の方向性
There are several future directions for the study of 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione. One direction is the development of new synthesis methods to improve the yield and purity of 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione. Another direction is the exploration of new applications for 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione in optoelectronics and organic semiconductors. In biological research, future directions include the development of new fluorescent probes based on 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione for imaging other cellular components, as well as the study of the mechanism of action of 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione in biological systems.
科学的研究の応用
2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione has been studied for its potential applications in various fields, including optoelectronics, organic semiconductors, and biological research. In optoelectronics, 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In organic semiconductors, 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione has been used as a dopant to improve the charge transport properties of the material. In biological research, 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione has been studied for its potential as a fluorescent probe for imaging intracellular reactive oxygen species (ROS).
特性
IUPAC Name |
2-chloro-2-(2,3,4,5-tetramethylphenyl)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO2/c1-10-9-16(13(4)12(3)11(10)2)19(20)17(21)14-7-5-6-8-15(14)18(19)22/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVSATFGKJKTCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)C2(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-(2,3,4,5-tetramethylphenyl)indene-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



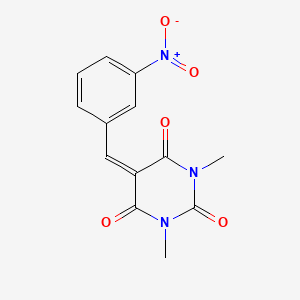
![N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3837863.png)
![5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3837871.png)
![3-(2-furyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837873.png)
![3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837880.png)
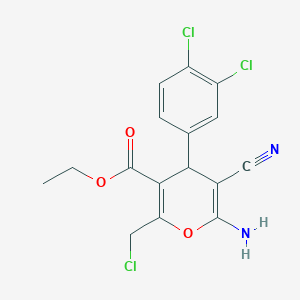
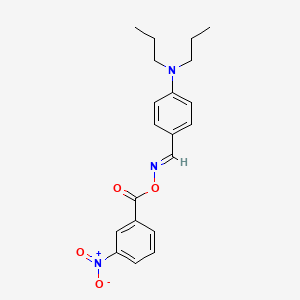
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B3837903.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B3837904.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B3837917.png)
![5-methyl-2-phenyl-4-({[4-(phenyldiazenyl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3837918.png)
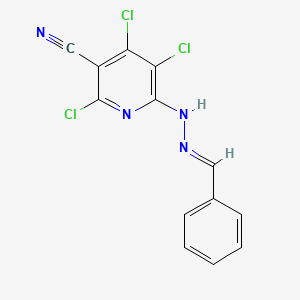
![3-(2-methoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837935.png)
![N-(2-(4-bromophenyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B3837942.png)